4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions: Introduction of the tert-butylphenyl and diethylamino groups can be done through nucleophilic substitution reactions.
Thioether Formation: The methylsulfanyl group can be introduced via a thioetherification reaction using appropriate thiol reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its structural similarity to known bioactive pyrimidines.
Biological Probes: Used in research to study enzyme interactions and cellular pathways.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: Used in the synthesis of organic dyes.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In pharmaceuticals, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-TERT-BUTYLPHENYL)-6-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHOXY)PYRIMIDINE-5-CARBONITRILE
Uniqueness
4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to the presence of both diethylamino and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-6-(diethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-7-24(8-2)18-16(13-21)17(22-19(23-18)25-6)14-9-11-15(12-10-14)20(3,4)5/h9-12H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWCZZHREOUPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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